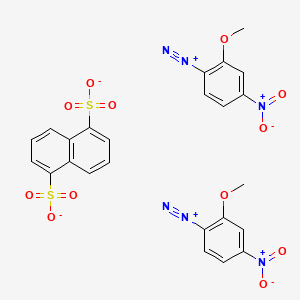
Ethyl isothiocyanatoacetate
概要
説明
Ethyl isothiocyanatoacetate is an organic compound with the molecular formula C5H7NO2S. It is a clear liquid with a density of 1.171 g/mL at 25°C and a boiling point of 104-106°C at 7 mmHg . This compound is known for its use in various chemical syntheses, particularly in the formation of fused pyrimidines and other heterocyclic compounds .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl isothiocyanatoacetate can be synthesized through a multi-step process involving the reaction of carbon disulfide with glycine ethyl ester hydrochloride in the presence of 4-methyl-morpholine and dichloromethane. The reaction is carried out at room temperature for approximately 10 minutes. Following this, the mixture is treated with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate in dichloromethane for 30 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, often scaled up for larger production volumes. The use of efficient purification techniques such as flash chromatography is essential to obtain high-purity products .
化学反応の分析
Types of Reactions: Ethyl isothiocyanatoacetate undergoes various chemical reactions, including:
Addition-Cyclization Reactions: It reacts with carboxylic acid hydrazides in the presence of sodium ethoxide to form ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates.
Cyclization Reactions: It is used in the synthesis of fused pyrimidines, quinazoline, benzothienopyrimidine, and benzofuropyrimidine.
Common Reagents and Conditions:
Sodium Ethoxide: Used in addition-cyclization reactions.
Pyridine: Often used as a solvent in cyclization reactions.
Carboxylic Acid Hydrazides: Reactants in the formation of triazolinyl acetates.
Major Products:
- Fused Pyrimidines
- Ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates
- Quinazoline
- Benzothienopyrimidine
- Benzofuropyrimidine
科学的研究の応用
Ethyl isothiocyanatoacetate is utilized in various scientific research applications, including:
- Chemistry: It is a key intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
- Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
- Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive molecules .
- Industry: Used in the production of specialty chemicals and advanced materials .
作用機序
The mechanism of action of ethyl isothiocyanatoacetate involves its reactivity towards nucleophiles, leading to the formation of various heterocyclic compounds. The isothiocyanate group (-N=C=S) is highly reactive and can undergo nucleophilic addition reactions, facilitating the formation of complex molecular structures .
類似化合物との比較
- Ethyl isothiocyanate
- Methyl isothiocyanate
- Isopropyl isothiocyanate
- tert-Butyl isothiocyanate
- Cyclohexyl isothiocyanate
Comparison: Ethyl isothiocyanatoacetate is unique due to its ester functional group, which provides additional reactivity and versatility in chemical syntheses compared to other isothiocyanates. This makes it particularly valuable in the synthesis of heterocyclic compounds and other complex molecules .
特性
IUPAC Name |
ethyl 2-isothiocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-8-5(7)3-6-4-9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSSPPKMLXXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885252 | |
| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24066-82-8 | |
| Record name | Ethyl 2-isothiocyanatoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24066-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024066828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isothiocyanatoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of Ethyl isothiocyanatoacetate?
A: this compound serves as a valuable building block for various heterocyclic compounds. For instance, it reacts with diamines to yield 3-monosubstituted thiohydantoins []. This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization. Additionally, this compound reacts with carboxylic acid hydrazides, leading to the formation of other heterocyclic structures through addition-cyclization reactions [].
Q2: Can this compound be utilized to synthesize more complex molecules?
A: Yes, research demonstrates its utility in synthesizing intricate structures. A notable example is the synthesis of thiazolo[5,4-d]thiazole, a five-membered ring system often employed in nonlinear optical materials []. This synthesis leverages the reactivity of this compound, showcasing its potential in accessing complex heterocycles relevant to materials science.
Q3: Are there any challenges associated with using this compound in synthesis?
A: The reaction pathway with this compound can be influenced by the reagent's purity. For instance, when reacting with dialkylaminoamines, self-cyclization may occur if the this compound used is not sufficiently pure []. This highlights the importance of reagent quality in controlling reaction outcomes.
Q4: Beyond heterocycle synthesis, are there other applications of this compound?
A: Research indicates that this compound can be employed in the synthesis of protected β-hydroxy α-amino acids, valuable building blocks in peptide and natural product synthesis []. A specific catalyst system comprising triethylamine, magnesium(II) perchlorate, and bipyridine facilitates the reaction between this compound and various aromatic aldehydes to yield these protected amino acids.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)






![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)




![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)

